1H-pyrazol-1-ol
Overview
Description
1H-Pyrazol-1-ol is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and an oxygen atom attached to one of the nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
1H-Pyrazol-1-ol, a derivative of Pyrazole, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, Estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
For instance, it has been suggested that the antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1) seems to be optimized by certain substitutions at the N1 position of the pyrazole C-region . This interaction could modulate the activity of these receptors, influencing various physiological processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and therapeutic efficacy
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antimicrobial , antileishmanial , and antimalarial activities . These activities suggest that this compound could have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The choice of catalysts, reaction conditions, and purification methods are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1H-Pyrazol-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazole: Lacks the hydroxyl group present in 1H-Pyrazol-1-ol, leading to different chemical properties and reactivity.
1,3,5-Trisubstituted-1H-Pyrazole: Contains additional substituents that can significantly alter its chemical behavior and applications.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with distinct biological activities and synthetic routes.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This feature makes it a valuable intermediate in the synthesis of various bioactive molecules and materials with unique properties .
Properties
IUPAC Name |
1-hydroxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIPIYWPSPRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966651 | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-73-5, 52277-85-7 | |
Record name | 1-Hydroxypyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-pyrazolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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